molecular formula C15H9ClF3IN2OS B3956004 2-chloro-5-iodo-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide

2-chloro-5-iodo-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide

Cat. No. B3956004
M. Wt: 484.7 g/mol
InChI Key: LJDDCFNBNZRZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-iodo-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as CFTRinh-172, which is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Mechanism of Action

CFTRinh-172 is a selective inhibitor of CFTR protein, which regulates the movement of chloride ions across cell membranes. The compound binds to a specific site on the CFTR protein, blocking the movement of chloride ions and reducing the activity of the protein. This results in the reduction of mucus production and improved lung function in patients with CF.
Biochemical and Physiological Effects
The biochemical and physiological effects of CFTRinh-172 have been extensively studied in vitro and in vivo. In vitro studies have shown that CFTRinh-172 inhibits the activity of CFTR protein in a dose-dependent manner, with higher concentrations resulting in greater inhibition. In vivo studies have shown that CFTRinh-172 improves lung function and reduces mucus production in animal models of CF. The compound has also been shown to reduce inflammation in the lungs and improve bacterial clearance.

Advantages and Limitations for Lab Experiments

One of the major advantages of CFTRinh-172 is its high selectivity for CFTR protein, which reduces the risk of off-target effects. The compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of CFTRinh-172 is its relatively short half-life, which may limit its effectiveness in long-term treatments.

Future Directions

There are several future directions for research on CFTRinh-172. One area of research is the development of more potent and selective CFTR inhibitors. Another area of research is the optimization of the synthesis method for CFTRinh-172, to improve yield and purity. Additionally, there is a need for further studies on the long-term safety and efficacy of CFTRinh-172 in humans. Finally, CFTRinh-172 may have potential applications in other diseases that involve dysfunction of ion channels, such as hypertension and epilepsy.

Scientific Research Applications

2-chloro-5-iodo-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential applications in the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR is a protein that regulates the movement of salt and water in and out of cells, and mutations in the CFTR gene result in the production of a defective protein. CFTRinh-172 has been shown to improve the function of the defective CFTR protein, leading to improved lung function and reduced symptoms in patients with CF.

properties

IUPAC Name

2-chloro-5-iodo-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3IN2OS/c16-11-6-5-8(20)7-9(11)13(23)22-14(24)21-12-4-2-1-3-10(12)15(17,18)19/h1-7H,(H2,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDDCFNBNZRZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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